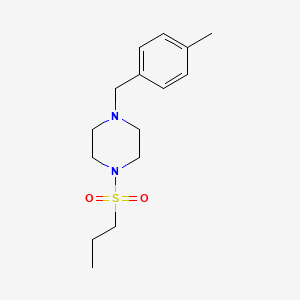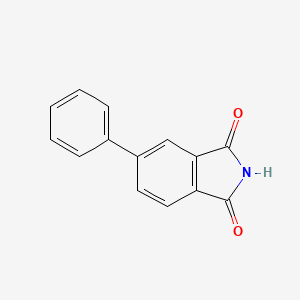![molecular formula C19H17N5O2 B10879995 N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a vinyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which N1-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The triazine ring and vinyl group play crucial roles in binding to target molecules, while the acetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-hydroxyphenyl)-: This compound shares the acetamide and hydroxyphenyl groups but lacks the triazine ring and vinyl group.
Triazine derivatives: Compounds with similar triazine rings but different substituents can exhibit varying reactivity and applications.
Uniqueness
N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H17N5O2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N5O2/c1-12(25)21-14-9-6-13(7-10-14)8-11-17-22-18(24-19(20)23-17)15-4-2-3-5-16(15)26/h2-11,26H,1H3,(H,21,25)(H2,20,22,23,24)/b11-8+ |
Clave InChI |
UVXJERYWMOQWIJ-DHZHZOJOSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)

![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)
![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)
![2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B10879940.png)
![8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10879945.png)
![2-(4-Chlorophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10879949.png)
![2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879952.png)
![N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879958.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)

![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)
